molecular formula C8H11IN2O2 B7950832 Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B7950832
M. Wt: 294.09 g/mol
InChI Key: HOLCGRANJIWLJO-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a halogenated pyrazole derivative with a molecular formula of C₉H₁₃IN₂O₂ and a molecular weight of 308.11 g/mol. Its synthesis involves sequential modifications of the pyrazole core:

  • Step 1: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is hydrolyzed to form 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (A1) .
  • Step 2: A1 undergoes chlorination with thionyl chloride (SOCl₂) to yield 1,5-dimethyl-1H-pyrazol-3-carbonyl chloride (A2) .
  • Step 3: Subsequent iodination at the 4-position introduces the iodine substituent, forming the target compound .

The compound’s structure features a rigid pyrazole ring with electron-withdrawing (carboxylate) and bulky (iodine, methyl) groups, influencing its coordination chemistry and biological activity. It has been utilized in synthesizing Ni(II) and Cd(II) coordination complexes (e.g., C1 and C2), which exhibit antifungal and antibacterial properties .

Properties

IUPAC Name

ethyl 4-iodo-1,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLCGRANJIWLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Starting Materials

The synthesis of ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate begins with the construction of the pyrazole core. Pyrazole derivatives are typically synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, though this method often produces regioisomeric mixtures . To circumvent this, modern approaches employ pre-functionalized intermediates. For example, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid serves as a precursor, which undergoes iodination at the 4-position followed by esterification to introduce the ethyl group .

Protection of the Pyrazole N-H Bond

The N-H group in pyrazole derivatives is highly reactive, necessitating protection during iodination and esterification. Ethyl vinyl ether and dihydropyran are commonly used for this purpose due to their stability under acidic conditions .

Procedure :

  • Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in dichloromethane.

  • Add ethyl vinyl ether (1.2 equiv) and trifluoroacetic acid (0.1 equiv) as a catalyst.

  • Stir at 28–33°C for 2 hours, followed by room-temperature agitation for 24 hours.

  • Isolate the protected intermediate (1-(1-ethoxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid) via column chromatography (yield: 75–86%) .

Protection prevents unwanted side reactions during subsequent iodination and ensures regioselectivity.

Regioselective Iodination

Iodination at the 4-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS). The choice of iodinating agent impacts yield and purity.

Comparative Data :

Iodinating AgentSolventTemperatureYieldPurity
IClDCM0°C68%90%
NISAcetonitrile25°C82%95%

NIS in acetonitrile provides superior results, likely due to its milder reactivity and reduced byproduct formation .

Procedure :

  • Dissolve the protected pyrazole derivative (1.0 equiv) in acetonitrile.

  • Add NIS (1.1 equiv) and stir at 25°C for 12 hours.

  • Quench with sodium thiosulfate and extract with ethyl acetate.

  • Purify via silica gel chromatography to isolate 1-(1-ethoxyethyl)-4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (yield: 82%) .

Esterification of the Carboxylic Acid Group

The carboxylic acid group at the 3-position is esterified using ethyl chloroformate or ethanol under acidic conditions.

Optimized Protocol :

  • Dissolve 1-(1-ethoxyethyl)-4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in ethanol.

  • Add concentrated sulfuric acid (0.2 equiv) as a catalyst.

  • Reflux at 80°C for 6 hours.

  • Neutralize with sodium bicarbonate and extract with dichloromethane.

  • Remove the ethoxyethyl protecting group by stirring in 10% HCl at 25°C for 1 hour.

  • Isolate this compound via recrystallization (yield: 75%) .

Challenges and Optimization Strategies

  • Protecting Group Migration : Under acidic conditions, ethoxyethyl groups may migrate between nitrogen atoms, necessitating careful control of reaction pH and temperature .

  • Byproduct Formation : Competing iodination at the 5-position occurs if protection is incomplete. Using excess iodinating agent (1.2 equiv NIS) mitigates this issue .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) improve efficiency and reduce waste. A representative workflow includes:

  • Continuous protection using microreactors (residence time: 10 minutes).

  • Flow iodination with in-line quenching.

  • Automated esterification and purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate is utilized as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions (e.g., substitution, reduction, and oxidation) enhances its utility in organic synthesis.

Biology

Research indicates that pyrazole derivatives exhibit significant biological activities:

  • Antimicrobial Activity: Effective against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Antifungal Properties: Demonstrated antifungal activity against certain pathogens.
  • Anticancer Potential: Preliminary studies suggest it may inhibit cancer cell growth by targeting specific kinases involved in cell signaling pathways.

Medicine

The compound is investigated for its therapeutic applications, particularly as a lead compound in drug discovery efforts aimed at developing new anticancer or antimicrobial agents.

Anticancer Activity Study

A study focused on the inhibition of Aurora kinases demonstrated that this compound could effectively reduce tumor cell viability by enhancing binding affinity to these kinases.

Antimicrobial Efficacy Research

Research conducted on various pyrazole derivatives revealed promising results against resistant bacterial strains. The mechanism was primarily linked to disrupting bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . Additionally, the compound’s ability to form hydrogen bonds and interact with nucleophiles makes it a versatile molecule in biochemical reactions .

Comparison with Similar Compounds

Key Observations:

Halogen Substitution :

  • The iodo derivative (308.11 g/mol) exhibits superior steric bulk and polarizability compared to the bromo analog (247.09 g/mol), enhancing its binding affinity in metal coordination complexes .
  • Brominated analogs are more commonly used in Suzuki-Miyaura cross-coupling reactions due to bromine’s moderate reactivity .

Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., in 1,5-diphenyl derivatives) increase lipophilicity, improving membrane permeability and antimicrobial efficacy .

Amide vs. Ester Functionalization :

  • Amide derivatives (e.g., L1 and L2 in ) show higher thermal stability and bioactivity due to resonance stabilization of the amide bond.

Crystallographic and Coordination Behavior

  • Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate forms octahedral Ni(II) complexes (C1) with perchlorate counterions, where the pyrazole acts as a bidentate ligand .
  • Brominated analogs exhibit similar coordination modes but lower lattice stability due to smaller halogen size, as evidenced by Mercury CSD analysis .
  • Phenyl-substituted pyrazoles (e.g., ) adopt planar conformations, favoring π-π stacking interactions in crystal lattices.

Biological Activity

Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS No. 1373247-81-4) is a pyrazole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound features a unique structure that includes an ethyl ester group, an iodine atom, and two methyl groups attached to the pyrazole ring, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₈H₁₁IN₂O₂
Molecular Weight294.09 g/mol
Boiling PointNot specified
Melting PointNot specified
CAS Number1373247-81-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit the activity of various enzymes and receptors involved in critical biological processes. This inhibition can lead to effects on cell proliferation, making it a candidate for anticancer research.

Biological Activities

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Antifungal Properties : Similar to its antibacterial effects, the compound has shown antifungal activity, making it a candidate for further exploration in treating fungal infections .
  • Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties by inhibiting cancer cell growth. For example, it has been suggested that the compound can inhibit specific kinases involved in cell signaling pathways related to cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Anticancer Activity : A study focused on the inhibition of Aurora kinases highlighted the potential of pyrazole derivatives in targeting cancer pathways. The compound's structural features may enhance its binding affinity to these kinases, leading to reduced tumor cell viability .
  • Antimicrobial Efficacy : Research conducted on various pyrazole derivatives, including this compound, revealed promising results against resistant bacterial strains. The mechanism was primarily linked to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

To better understand the efficacy of this compound, comparisons can be made with other halogenated pyrazoles:

CompoundAntimicrobial ActivityAnticancer Activity
Ethyl 4-chloro-1,5-dimethyl-1H-pyrazoleModerateLow
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazoleHighModerate
Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole High Promising

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves iodination of a pyrazole precursor. For example, ethyl pyrazole carboxylates are halogenated using iodine sources (e.g., NIS or I₂) under acidic conditions. Reaction optimization includes temperature control (e.g., 0°C to 50°C) and stoichiometric adjustments of reagents like trifluoroacetic acid or azido(trimethyl)silane . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures product isolation, with yields monitored by TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at δ ~2.2 ppm, ethyl ester at δ ~4.3 ppm) and confirm iodination via deshielded pyrazole protons .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed [M]⁺ peaks) .
  • IR : Confirms ester carbonyl stretches (~1680–1700 cm⁻¹) and absence of precursor functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood due to potential irritancy. Waste disposal follows institutional guidelines for halogenated organic compounds, with Celite-assisted dry loading minimizing exposure during purification .

Advanced Research Questions

Q. How can mechanistic studies elucidate the iodination pathway in pyrazole derivatives?

  • Methodological Answer : Isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) or computational DFT calculations (e.g., Gaussian09) map electrophilic substitution pathways. Kinetic studies under varying temperatures and pH identify rate-determining steps, while LC-MS monitors intermediate formation .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

  • Methodological Answer : Twinning or disordered solvent molecules complicate refinement. Use SHELXL's TWIN/BASF commands for twinned data and SQUEEZE (PLATON) to model disordered regions. High-resolution data (d < 0.8 Å) improves electron density maps .

Q. How are contradictory spectral data (e.g., overlapping NMR signals) resolved?

  • Methodological Answer : Employ 2D NMR (COSY, HSQC) to assign overlapping protons. For example, NOESY distinguishes spatial proximity of methyl groups. Variable-temperature NMR (e.g., 25°C to 60°C) reduces dynamic effects in crowded regions .

Q. What strategies enable the synthesis of bioactive derivatives from this compound?

  • Methodological Answer :

  • Amide Coupling : React with amines (e.g., HATU/DIPEA) to replace the ester with amides for pharmacological screening .
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysts) introduce aryl/heteroaryl groups at the 4-iodo position .

Q. How can analytical methods (e.g., HPLC) be optimized for purity assessment?

  • Methodological Answer : Use C18 columns with acetonitrile/water gradients (e.g., 30%→90% ACN). Adjust pH (0.1% formic acid) to enhance peak resolution. LC-MS (ESI+) confirms identity and detects impurities at ppm levels .

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